molecular formula C24H22ClN3O4S B2725114 N1-(2-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-14-3

N1-(2-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2725114
CAS RN: 898430-14-3
M. Wt: 483.97
InChI Key: MKLGWWBAXVQDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Characterization

  • A Novel Acid-Catalyzed Rearrangement for Synthesis : A study described a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a method applicable to the synthesis of anthranilic acid derivatives and oxalamides. This highlights the versatility of similar compounds in synthesizing a range of chemical entities (Mamedov et al., 2016).

  • Synthesis of Quinolinone Derivatives : Research on the synthesis of quinolinone derivatives, including the use of chlorophenyl and tetrahydroquinoline components, points to the potential of similar compounds in creating diverse heterocyclic structures with potential biological activities (Insuasty et al., 2012).

Potential Applications

  • Antimicrobial Agents : Several studies have synthesized and evaluated quinazolinone derivatives, which share structural similarities with the target compound, for their antimicrobial properties. These compounds have shown potential as antibacterial and antifungal agents, indicating possible applications in addressing microbial infections (Desai et al., 2007; Desai et al., 2011).

  • Anticancer Agents : The synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate compounds and their evaluation against various cancer cell lines demonstrate the potential of structurally similar compounds in cancer research. These compounds exhibited moderate to high antitumor activities, suggesting a promising avenue for the development of new anticancer agents (Fang et al., 2016).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S/c1-16-8-12-19(13-9-16)33(31,32)28-14-4-5-17-10-11-18(15-22(17)28)26-23(29)24(30)27-21-7-3-2-6-20(21)25/h2-3,6-13,15H,4-5,14H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLGWWBAXVQDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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